N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a phenyl group, a pyridin-2-ylsulfanyl group, and a triazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline to form N2-phenyl-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with pyridin-2-ylsulfanyl methyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridin-2-ylsulfanyl group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrakis{[(pyridin-2-yl)sulfanyl]methyl}-pyrazine: A similar compound with a pyrazine ring instead of a triazine ring.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Another related compound with a pyrimidine ring and similar functional groups.
Uniqueness
N2-PHENYL-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of a triazine ring, phenyl group, and pyridin-2-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N-phenyl-6-(pyridin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6S/c16-14-19-12(10-22-13-8-4-5-9-17-13)20-15(21-14)18-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZQITVJZUMRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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